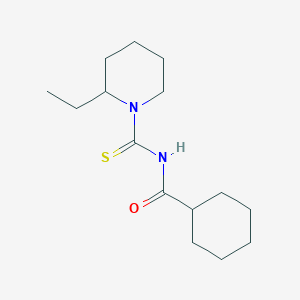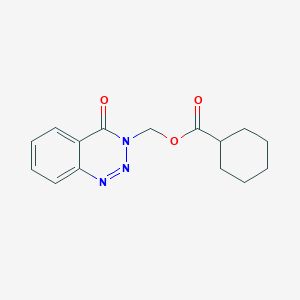![molecular formula C20H20N2O7S2 B255901 {[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid](/img/structure/B255901.png)
{[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid is a complex organic compound with a unique structure that includes a benzothiophene core, an ethoxycarbonyl group, and a nitrophenyl sulfanyl acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the ethoxycarbonyl group through esterification. The nitrophenyl sulfanyl acetic acid moiety is then attached via a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反应分析
Types of Reactions
{[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
{[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of {[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
相似化合物的比较
Similar Compounds
- [(3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]formic acid
- [(4-(Ethoxycarbonyl)-2-nitrophenyl)sulfanyl]acetic acid
Uniqueness
{[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C20H20N2O7S2 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
2-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-2-nitrophenyl]sulfanylacetic acid |
InChI |
InChI=1S/C20H20N2O7S2/c1-2-29-20(26)17-12-5-3-4-6-14(12)31-19(17)21-18(25)11-7-8-15(30-10-16(23)24)13(9-11)22(27)28/h7-9H,2-6,10H2,1H3,(H,21,25)(H,23,24) |
InChI 键 |
ANSCSAWOHRLSIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)SCC(=O)O)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)SCC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255818.png)
![5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B255819.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)benzamide](/img/structure/B255820.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)
![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B255826.png)
![ethyl 2-[3-(2,5-dimethylbenzoyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)


![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)
![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)


